(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide” (hereafter referred to as Compound A) is a chromene derivative featuring a planar chromene backbone substituted with a 4-fluorophenylimino group at position 2, a methoxy group at position 8, and an acetylated carboxamide at position 3 (Fig. 1). Its molecular formula is C₁₈H₁₃FN₂O₃ with an average molecular weight of 324.31 g/mol and a ChemSpider ID of 3103142 . The Z-configuration of the imino double bond is critical for maintaining its planar geometry, which may influence intermolecular interactions such as π-stacking or hydrogen bonding.
Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)21)17(23-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQHAIHBPQORGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the chromene core.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the fluorophenyl derivative and an amine.
Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or inflammatory conditions, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imino and methoxy groups contribute to the compound’s overall bioactivity. The chromene core provides a rigid scaffold that facilitates specific interactions with biological macromolecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Compound A and Analogs
*Calculated molecular weight for C₂₂H₁₉ClFN₂O₄: 453.85 g/mol.
†Calculated for C₂₃H₁₈FN₂O₃ (23×12.01 + 18×1.008 + 14.01 + 3×16.00).
‡Calculated for C₂₀H₁₅N₃O₄ (20×12.01 + 15×1.008 + 3×14.01 + 4×16.00).
Substituent Effects on the Phenylimino Group
- Electron-Withdrawing vs. Electron-Donating Groups: Compound A’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 2-chlorophenyl substituent in Compound 15 (). The 3-cyanophenyl group in MFCD01245348 () introduces a stronger electron-withdrawing cyano group, which could enhance the electrophilicity of the imino nitrogen, influencing intermolecular interactions .
- Steric and Electronic Effects: The 2-chloro-4-fluorophenyl group in the CHEMENU compound () combines steric bulk (chlorine at position 2) with electronic effects (fluorine at position 4). This dual substitution may impact crystal packing or solubility . The 3,5-dimethylphenyl group in the MolCore compound () introduces steric hindrance and electron-donating methyl groups, which could stabilize the imino group while reducing solubility .
Methoxy Positioning and Carboxamide Modifications
Methoxy Group :
Carboxamide Variations :
Biological Activity
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following sections detail its various activities:
1. Anticancer Activity
Research has shown that compounds with chromene structures often exhibit anticancer properties. Studies indicate that (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Case Study: Apoptosis Induction
In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates caspases 3 and 9, leading to programmed cell death.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that this compound possesses significant antimicrobial activity, particularly against Candida albicans.
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine production and inflammatory markers.
Case Study: Cytokine Inhibition
In a recent study, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The mechanism underlying the biological activities of this compound involves several pathways:
- Apoptosis Pathway: Activation of caspases leading to apoptosis.
- Antimicrobial Action: Disruption of microbial cell membranes.
- Inflammatory Pathway Modulation: Inhibition of NF-kB signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
